molecular formula C15H15N3O4S2 B2702948 1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone CAS No. 727689-72-7

1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone

Cat. No.: B2702948
CAS No.: 727689-72-7
M. Wt: 365.42
InChI Key: JTUOLOREPLMYPS-UHFFFAOYSA-N
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Description

1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is a complex organic compound that features a thiazole ring, a morpholine ring, and a nitrophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone typically involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with morpholine and chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

1-Morpholino-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is unique due to its combination of a morpholine ring, a nitrophenyl group, and a thiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and potential therapeutic applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c19-14(17-4-6-22-7-5-17)10-24-15-16-13(9-23-15)11-2-1-3-12(8-11)18(20)21/h1-3,8-9H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUOLOREPLMYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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